molecular formula C40H56O4 B1680976 (3R,3'R,6'R)-7,8-Dihydro-8-oxo-beta,epsilon-carotene-3,3',19-triol CAS No. 28526-44-5

(3R,3'R,6'R)-7,8-Dihydro-8-oxo-beta,epsilon-carotene-3,3',19-triol

Cat. No.: B1680976
CAS No.: 28526-44-5
M. Wt: 600.9 g/mol
InChI Key: SUCKEYMKNGZJHK-LANKSYMZSA-N
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Description

The compound (3R,3'R,6'R)-7,8-Dihydro-8-oxo-beta,epsilon-carotene-3,3',19-triol is a complex organic molecule characterized by multiple conjugated double bonds and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the conjugated double bonds and the introduction of hydroxyl groups. Common synthetic routes may involve:

    Aldol Condensation: To form the carbon-carbon double bonds.

    Hydroxylation: Using reagents such as osmium tetroxide or hydrogen peroxide to introduce hydroxyl groups.

    Cyclization: To form the cyclohexene rings.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including:

    Batch Reactors: For controlled reaction conditions.

    Continuous Flow Reactors: For efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: To form ketones or carboxylic acids.

    Reduction: To form alcohols or alkanes.

    Substitution: To introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield ketones or carboxylic acids.

    Reduction: May yield alcohols or alkanes.

    Substitution: May yield various substituted derivatives.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving hydroxyl groups and conjugated double bonds.

    Industry: As an intermediate in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. The conjugated double bonds and hydroxyl groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    (3R,3'R,6'R)-7,8-Dihydro-8-oxo-beta,epsilon-carotene-3,3',19-triol: A similar compound with slight variations in the functional groups or double bond positions.

    This compound: Another similar compound with different substituents or ring structures.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of conjugated double bonds and hydroxyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

28526-44-5

Molecular Formula

C40H56O4

Molecular Weight

600.9 g/mol

IUPAC Name

(3E,5E,7E,9E,11E,13E,15E,17E)-3-(hydroxymethyl)-1-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-18-(4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl)-7,12,16-trimethyloctadeca-3,5,7,9,11,13,15,17-octaen-2-one

InChI

InChI=1S/C40H56O4/c1-28(16-12-17-30(3)20-21-36-31(4)22-34(42)25-39(36,6)7)14-10-11-15-29(2)18-13-19-33(27-41)38(44)24-37-32(5)23-35(43)26-40(37,8)9/h10-22,34-36,41-43H,23-27H2,1-9H3/b11-10+,16-12+,18-13+,21-20+,28-14+,29-15+,30-17+,33-19+

InChI Key

SUCKEYMKNGZJHK-LANKSYMZSA-N

Isomeric SMILES

CC1=C(C(CC(C1)O)(C)C)CC(=O)/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2C(=CC(CC2(C)C)O)C)/C)/CO

SMILES

CC1=C(C(CC(C1)O)(C)C)CC(=O)C(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(CC2(C)C)O)C)C)CO

Canonical SMILES

CC1=C(C(CC(C1)O)(C)C)CC(=O)C(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(CC2(C)C)O)C)C)CO

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Siphonaxanthin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,3'R,6'R)-7,8-Dihydro-8-oxo-beta,epsilon-carotene-3,3',19-triol
Reactant of Route 2
(3R,3'R,6'R)-7,8-Dihydro-8-oxo-beta,epsilon-carotene-3,3',19-triol
Reactant of Route 3
(3R,3'R,6'R)-7,8-Dihydro-8-oxo-beta,epsilon-carotene-3,3',19-triol
Reactant of Route 4
(3R,3'R,6'R)-7,8-Dihydro-8-oxo-beta,epsilon-carotene-3,3',19-triol
Reactant of Route 5
(3R,3'R,6'R)-7,8-Dihydro-8-oxo-beta,epsilon-carotene-3,3',19-triol
Reactant of Route 6
(3R,3'R,6'R)-7,8-Dihydro-8-oxo-beta,epsilon-carotene-3,3',19-triol

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